molecular formula C22H29N3O3S B4172554 N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-ethyl-4-methylbenzenesulfonamide

N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-ethyl-4-methylbenzenesulfonamide

Cat. No.: B4172554
M. Wt: 415.6 g/mol
InChI Key: GFCVLOKCNCQMNW-UHFFFAOYSA-N
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Description

N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-ethyl-4-methylbenzenesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research

Properties

IUPAC Name

N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-ethyl-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O3S/c1-3-25(29(27,28)21-11-9-19(2)10-12-21)18-22(26)24-15-13-23(14-16-24)17-20-7-5-4-6-8-20/h4-12H,3,13-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFCVLOKCNCQMNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)N1CCN(CC1)CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-ethyl-4-methylbenzenesulfonamide typically involves multiple steps. One common method includes the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propoxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol . The synthesized products are then purified by column chromatography using silica gel and characterized by various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectroscopy .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-ethyl-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include sodium cyanoborohydride for reductive amination, potassium permanganate for oxidation, and sodium borohydride for reduction. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields and selectivity.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.

Scientific Research Applications

N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-ethyl-4-methylbenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-ethyl-4-methylbenzenesulfonamide exerts its effects involves its interaction with specific molecular targets. For instance, as a 5-HT3 receptor antagonist, it modulates serotonergic transmission, which can influence mood and anxiety levels . The compound’s structure allows it to bind to these receptors, blocking the action of serotonin and thereby exerting its anxiolytic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-ethyl-4-methylbenzenesulfonamide stands out due to its combined antimicrobial and neuropharmacological properties. Its ability to act as both an antimicrobial agent and a 5-HT3 receptor antagonist makes it a versatile compound in scientific research.

Biological Activity

N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-ethyl-4-methylbenzenesulfonamide is a compound of significant interest due to its potential biological activities, particularly in the field of pharmacology. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical formula: C27H30N3O3SC_{27}H_{30}N_{3}O_{3}S with a molecular weight of 512.06 g/mol. The structure features a piperazine ring, which is often associated with various pharmacological activities.

The biological activity of this compound primarily involves its interaction with neurotransmitter systems, particularly dopamine and serotonin receptors. Research indicates that compounds with similar structures exhibit selective binding to dopamine transporters (DAT) and serotonin transporters (SERT), suggesting that this compound may also possess similar properties.

Biological Activity Overview

Activity Details
Dopamine Transporter (DAT) Exhibits high potency and selectivity for DAT, potentially influencing dopaminergic signaling.
Serotonin Transporter (SERT) Binding affinity studies suggest possible interactions, although less potent than DAT.
Antitumor Activity Preliminary studies indicate potential antitumor effects, particularly against certain cancer cell lines.

Case Studies and Research Findings

  • Dopamine Transporter Binding
    • A study evaluated the binding affinity of similar compounds to DAT using rat striatal tissue and HEK-293 cells expressing human transporters. The results showed that modifications in the chemical structure significantly influenced potency and selectivity for DAT over SERT .
  • Antitumor Effects
    • In vitro studies have demonstrated that derivatives of the piperazine moiety exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar piperazine structures have been shown to induce apoptosis in tumor cells through mechanisms involving oxidative stress and mitochondrial dysfunction .
  • Neuropharmacological Studies
    • Research on related compounds suggests that they may modulate neurotransmitter release and reuptake, impacting mood disorders and neurodegenerative diseases. These findings support the hypothesis that this compound could have therapeutic applications in treating conditions such as depression or schizophrenia .

Q & A

Basic: What are the standard synthetic routes for N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-ethyl-4-methylbenzenesulfonamide?

The synthesis typically involves multi-step reactions, starting with the functionalization of the piperazine core. Key steps include:

  • Coupling reactions : Amide bond formation between the benzylpiperazine moiety and the sulfonamide group using coupling agents like EDCI/HOBt .
  • Purification : Column chromatography (silica gel, eluents such as ethyl acetate/hexane) or recrystallization to achieve >95% purity .
  • Intermediate characterization : Intermediate products are verified via 1H^1H-NMR and LC-MS before proceeding to subsequent steps .

Basic: How is the structural identity of this compound confirmed post-synthesis?

A combination of spectroscopic and crystallographic methods is employed:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm proton environments and carbon frameworks (e.g., sulfonamide S=O peaks at ~1300 cm1^{-1} in IR) .
  • Mass spectrometry (MS) : High-resolution ESI-MS to validate molecular ion peaks .
  • X-ray crystallography : Single-crystal diffraction using SHELXL for refinement, with R-factors < 0.05 for high-confidence structural assignment .

Advanced: How can researchers resolve contradictions in crystallographic data during structure refinement?

Discrepancies (e.g., twinning, disorder) require advanced refinement strategies:

  • SHELXL tools : Use of restraints (e.g., DELU, SIMU) to model disordered regions and ISOR for anisotropic thermal parameters .
  • Validation software : Mercury CSD’s packing similarity analysis to compare intermolecular interactions with analogous structures .
  • Data reprocessing : Reintegration of diffraction data to address outliers or scaling errors .

Advanced: What strategies optimize reaction conditions to improve synthetic yields?

  • Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates for piperazine derivatives .
  • Catalyst optimization : Use of Pd catalysts for Suzuki-Miyaura coupling in aryl functionalization (yield increases by 15–20%) .
  • In-line analytics : Real-time HPLC monitoring to identify byproducts and adjust stoichiometry .

Basic: What in vitro assays are used to evaluate biological activity?

  • Antiproliferative assays : MTT or SRB protocols against cancer cell lines (e.g., HeLa, MCF-7), with IC50_{50} values calculated using GraphPad Prism .
  • Receptor binding studies : Radioligand displacement assays (e.g., 3H^3H-ketanserin for 5-HT2A_{2A} receptor affinity) .

Advanced: How can computational modeling predict the compound’s interaction with biological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to simulate binding poses in receptor active sites (e.g., serotonin receptors) .
  • Pharmacophore modeling : Identification of critical interaction motifs (e.g., sulfonamide H-bond acceptors) using MOE .
  • MD simulations : GROMACS for assessing binding stability over 100-ns trajectories .

Advanced: How should researchers interpret conflicting bioassay data across studies?

  • Dose-response validation : Repeat assays with standardized protocols (e.g., ATP-based viability kits vs. MTT) .
  • Cellular context : Check cell line-specific expression of target receptors (e.g., 5-HT2A_{2A} vs. 5-HT1A_{1A}) .
  • Metabolic stability : Assess compound degradation in cell media via LC-MS to rule out false negatives .

Advanced: What methodologies assess the compound’s stability under various conditions?

  • Forced degradation studies : Exposure to heat (40–60°C), light (ICH Q1B), and pH extremes (2–12), monitored via HPLC .
  • Thermogravimetric analysis (TGA) : Determine decomposition temperatures (>200°C indicates thermal stability) .
  • Hygroscopicity tests : Dynamic vapor sorption (DVS) to measure moisture uptake .

Advanced: How are structure-activity relationship (SAR) studies designed to improve potency?

  • Analog synthesis : Modify substituents on the benzylpiperazine or sulfonamide groups (e.g., halogenation, methoxy variants) .
  • QSAR modeling : 2D/3D descriptors (e.g., logP, polar surface area) correlated with IC50_{50} values .
  • Crystallographic insights : Mercury CSD analysis of π-π stacking or H-bonding patterns in co-crystals .

Advanced: How can synergistic effects with other therapeutic agents be evaluated?

  • Combinatorial screening : Checkboard assays to calculate combination indices (CI < 1 indicates synergy) .
  • Pathway analysis : RNA-seq or phosphoproteomics to identify overlapping signaling pathways (e.g., MAPK/STAT3) .

Notes

  • Data citation : SHELXL , Mercury , and pharmacological assays are critical tools.
  • Methodological rigor : Emphasis on reproducibility, validation, and cross-disciplinary techniques (e.g., crystallography + computational modeling).

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-ethyl-4-methylbenzenesulfonamide
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N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-ethyl-4-methylbenzenesulfonamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.